molecular formula C24H25N5O4S B3297860 N'-(2-methoxy-5-methylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide CAS No. 896320-91-5

N'-(2-methoxy-5-methylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide

Cat. No.: B3297860
CAS No.: 896320-91-5
M. Wt: 479.6 g/mol
InChI Key: QAOWNWQGOKDLEJ-UHFFFAOYSA-N
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Description

N’-(2-methoxy-5-methylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide is a complex organic compound that belongs to the class of triazole-thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of methoxy and methyl groups in the structure enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-methoxy-5-methylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the triazole and thiazole rings, followed by their coupling with the appropriate amine and aldehyde derivatives.

    Formation of Triazole Ring: The triazole ring can be synthesized by the cyclization of hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Formation of Thiazole Ring: The thiazole ring is typically formed by the reaction of α-haloketones with thiourea or thioamides.

    Coupling Reactions: The final step involves the coupling of the triazole and thiazole rings with the appropriate amine and aldehyde derivatives under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(2-methoxy-5-methylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The methoxy and methyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with varying functional groups.

Scientific Research Applications

N’-(2-methoxy-5-methylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(2-methoxy-5-methylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The triazole and thiazole rings play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-N’-(2-methylphenyl)ethanediamide
  • N-(2-methoxyphenyl)-N’-(4-methylphenyl)ethanediamide
  • N-(4-methoxyphenyl)-N’-(2-methyl-1,3-thiazol-5-yl)ethanediamide

Uniqueness

N’-(2-methoxy-5-methylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide is unique due to the presence of both triazole and thiazole rings in its structure, which enhances its chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

N'-(2-methoxy-5-methylphenyl)-N-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4S/c1-14-5-10-19(33-4)18(13-14)26-23(31)22(30)25-12-11-20-15(2)29-24(34-20)27-21(28-29)16-6-8-17(32-3)9-7-16/h5-10,13H,11-12H2,1-4H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOWNWQGOKDLEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=C(N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-methoxy-5-methylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide
Reactant of Route 2
Reactant of Route 2
N'-(2-methoxy-5-methylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide
Reactant of Route 3
Reactant of Route 3
N'-(2-methoxy-5-methylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide
Reactant of Route 4
Reactant of Route 4
N'-(2-methoxy-5-methylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide
Reactant of Route 5
N'-(2-methoxy-5-methylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide
Reactant of Route 6
Reactant of Route 6
N'-(2-methoxy-5-methylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide

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